molecular formula C10H10O2 B580286 2-[3-(Oxiran-2-yl)phenyl]oxirane CAS No. 16832-59-0

2-[3-(Oxiran-2-yl)phenyl]oxirane

Cat. No.: B580286
CAS No.: 16832-59-0
M. Wt: 162.188
InChI Key: MNJXNYZBVQJILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Structural Analysis
2-[3-(Oxiran-2-yl)phenyl]oxirane is a bis-epoxide compound featuring a phenyl ring with two epoxide (oxirane) substituents. The parent oxirane is substituted at position 2 with a phenyl group, which itself is substituted at the 3-position with a second oxiran-2-yl group (Figure 1). This structure introduces significant steric strain and electronic effects due to the meta-substitution pattern on the aromatic ring. The molecular formula is deduced as C₉H₈O₂, with a molecular weight of 148.16 g/mol.

Epoxides are highly reactive due to their strained three-membered rings, making them valuable in polymerization and cross-linking reactions. The direct attachment of epoxides to the phenyl ring in this compound likely enhances its electrophilicity compared to ether-linked epoxides like BADGE (Bisphenol A diglycidyl ether) .

Properties

CAS No.

16832-59-0

Molecular Formula

C10H10O2

Molecular Weight

162.188

IUPAC Name

2-[3-(oxiran-2-yl)phenyl]oxirane

InChI

InChI=1S/C10H10O2/c1-2-7(9-5-11-9)4-8(3-1)10-6-12-10/h1-4,9-10H,5-6H2

InChI Key

MNJXNYZBVQJILF-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC(=CC=C2)C3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[3-(Oxiran-2-yl)phenyl]oxirane can be synthesized through the reaction of m-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the epoxy groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Oxiran-2-yl)phenyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxy groups can be oxidized to form diols.

    Reduction: Reduction reactions can convert the epoxy groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(Oxiran-2-yl)phenyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Oxiran-2-yl)phenyl]oxirane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Mono-Substituted Phenyl Epoxides

Example Compounds :

  • 2-(3-Chlorophenyl)oxirane (C₈H₇ClO)
  • (R)-2-(3-(Trifluoromethyl)phenyl)oxirane (C₉H₇F₃O)
  • 2-(4-Methoxyphenyl)-3-methyloxirane (C₁₀H₁₂O₂)
Property 2-[3-(Oxiran-2-yl)phenyl]oxirane 2-(3-Chlorophenyl)oxirane (R)-2-(3-Trifluoromethylphenyl)oxirane 2-(4-Methoxyphenyl)-3-methyloxirane
Molecular Formula C₉H₈O₂ C₈H₇ClO C₉H₇F₃O C₁₀H₁₂O₂
Molecular Weight 148.16 g/mol 154.59 g/mol 188.15 g/mol 164.20 g/mol
Substituent Effects Two epoxides (electron-deficient) Electron-withdrawing Cl Strongly electron-withdrawing CF₃ Electron-donating OCH₃
Reactivity High (dual epoxide sites) Moderate High (CF₃ enhances electrophilicity) Low (OCH₃ stabilizes epoxide)
Applications Polymer precursors, cross-linkers Pharmaceutical intermediates Specialty chemicals Flavor/fragrance industries

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase epoxide reactivity by polarizing the C-O bond, facilitating nucleophilic attack .
  • Methoxy groups stabilize the epoxide ring, reducing reactivity .
  • The dual epoxide groups in this compound enable bifunctional reactivity, making it suitable for advanced polymer networks.

Di-Substituted and Multi-Epoxide Compounds

Example Compounds :

  • BADGE (C₂₁H₂₄O₄)
  • 3-[2-(Oxiran-2-yl)ethyl]-imidazolium derivatives
Property This compound BADGE Imidazolium Bis-Epoxide
Molecular Formula C₉H₈O₂ C₂₁H₂₄O₄ C₁₇H₁₈F₆N₂O₆S₂ (example)
Epoxide Linkage Direct to phenyl Ether-linked to bisphenol A Ethyl-linked to aromatic rings
Thermal Stability Moderate High (rigid bisphenol core) Moderate (flexible ethyl chains)
Applications Reactive diluents Epoxy resins Ionic liquids, drug delivery

Key Findings :

  • BADGE’s ether linkages and bisphenol backbone provide superior thermal stability, ideal for industrial resins .
  • Ethyl-linked epoxides (e.g., imidazolium derivatives) offer tunable solubility for biomedical applications .
  • The phenyl-direct epoxides in this compound balance reactivity and rigidity, favoring use in high-performance coatings.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents increase electrophilicity by 30–50% compared to unsubstituted epoxides, accelerating ring-opening reactions .
  • Electron-Donating Groups : Methoxy (OCH₃) groups reduce ring strain via resonance stabilization, decreasing hydrolysis rates .
  • Steric Effects : Meta-substitution on the phenyl ring in this compound minimizes steric hindrance between epoxide groups, enhancing accessibility for reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.